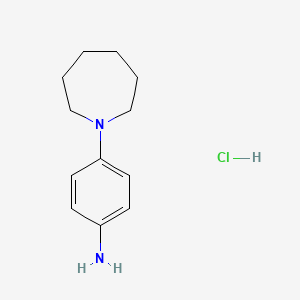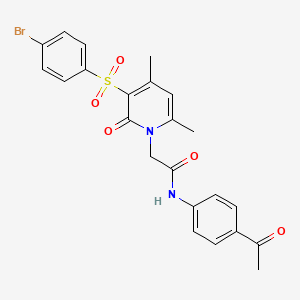
N-(4-acetylphenyl)-2-(3-((4-bromophenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-Acetylphenyl)-2-(3-((4-bromophenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide” is a complex organic compound . It contains an aromatic ketone, which is a ketone in which the carbonyl group is attached to an aromatic ring .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string: CC(=O)c1ccc(cc1)NS(=O)(=O)c2cccc(c2)S(=O)(=O)c3ccc(cc3)Br . This indicates the presence of various functional groups including acetyl, sulfonyl, and bromophenyl groups.
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, compounds with similar structures are often involved in reactions like the Suzuki–Miyaura coupling . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst .
Applications De Recherche Scientifique
Synthesis and Characterization
N-substituted derivatives of acetamide, similar in structure to the compound , have been synthesized and characterized to explore their potential in various scientific applications. These derivatives are designed with multifunctional moieties to evaluate their pharmacological potential, particularly focusing on antibacterial and anti-enzymatic activities. Such compounds have been synthesized under specific conditions, followed by structural elucidation using spectral analytical techniques like IR, EI-MS, 1H NMR, and 13C-NMR. This approach helps in understanding the compound's chemical properties and potential biological interactions (K. Nafeesa et al., 2017).
Antimicrobial Activity
The antimicrobial potential of acetamide derivatives, similar to the target compound, has been explored through synthesis and screening activities. These studies aim to develop new agents that could combat resistant microbial strains by incorporating heterocyclic cores and evaluating their antibacterial potentials. Notably, certain derivatives have shown promising results against various bacterial strains, indicating the potential of such compounds in addressing the need for new antimicrobial agents (Kashif Iqbal et al., 2017).
Antithrombotic and Analgesic Potential
Research into the pharmacological effects of acetamide derivatives also extends to their potential antithrombotic and analgesic properties. For example, specific derivatives have been investigated for their antithrombotic properties in animal models, showing significant activity and suggesting the potential of these compounds in the development of new therapeutic agents for preventing thrombosis. Additionally, the analgesic properties of capsaicinoid analogs, structurally related to acetamide derivatives, have been characterized, indicating the diverse pharmacological applications of these compounds (J. Lorrain et al., 2003).
Structural and Computational Analysis
The structural aspects of acetamide derivatives have been extensively studied, including their crystal structures and vibrational spectroscopic signatures. These studies provide insights into the molecular conformation, intermolecular interactions, and stability of such compounds. Computational and quantum computational approaches have further elucidated the electronic properties, reactivity, and molecular docking studies, which are crucial for understanding the compound's mechanism of action and optimizing its biological activity (S. J. Jenepha Mary et al., 2022).
Orientations Futures
Propriétés
IUPAC Name |
N-(4-acetylphenyl)-2-[3-(4-bromophenyl)sulfonyl-4,6-dimethyl-2-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrN2O5S/c1-14-12-15(2)26(13-21(28)25-19-8-4-17(5-9-19)16(3)27)23(29)22(14)32(30,31)20-10-6-18(24)7-11-20/h4-12H,13H2,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNUGINVYKDTCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=C(C=C2)C(=O)C)S(=O)(=O)C3=CC=C(C=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-(3-((4-bromophenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

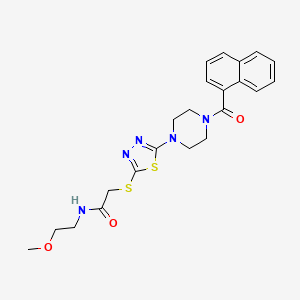
![2-{[(4-Methoxy-3-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B2701401.png)
![3-((2,5-dimethylbenzyl)thio)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2701402.png)
![[2-(6-Methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2-phenyltriazol-4-yl)methanone](/img/structure/B2701403.png)

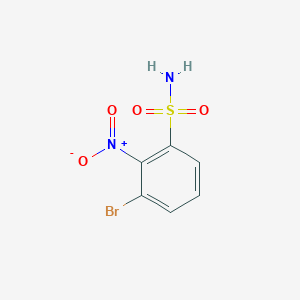
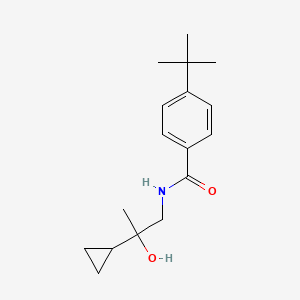
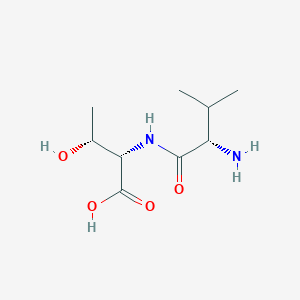
![N-[4-(4-methoxyanilino)-4-oxobutyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2701411.png)
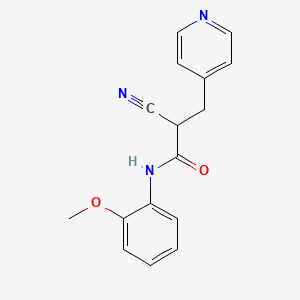
![N-[(2-chlorophenyl)methyl]-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2701413.png)
![2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2701414.png)
![3-(4-methylbenzyl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2701415.png)
